molecular formula C10H8O2 B12439111 3-(Prop-2-yn-1-yl)benzoic acid

3-(Prop-2-yn-1-yl)benzoic acid

Cat. No.: B12439111
M. Wt: 160.17 g/mol
InChI Key: IRZYZTVHLLEPIM-UHFFFAOYSA-N
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Description

3-(Prop-2-yn-1-yl)benzoic acid is an organic compound with the molecular formula C10H8O2 It is characterized by the presence of a benzoic acid moiety substituted with a prop-2-yn-1-yl group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Prop-2-yn-1-yl)benzoic acid typically involves the alkylation of benzoic acid derivatives. One common method is the reaction of 3-bromobenzoic acid with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(Prop-2-yn-1-yl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The alkyne group can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: The alkyne group can be reduced to alkenes or alkanes using hydrogenation reactions.

    Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) or Lindlar’s catalyst are commonly used for hydrogenation.

    Substitution: Electrophiles such as halogens (e.g., bromine) or nitro groups can be introduced using appropriate reagents and conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of substituted benzoic acid derivatives.

Scientific Research Applications

3-(Prop-2-yn-1-yl)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme inhibitors and as a probe for biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(Prop-2-yn-1-yl)benzoic acid involves its interaction with specific molecular targets. The alkyne group can participate in click chemistry reactions, forming covalent bonds with biological targets. Additionally, the benzoic acid moiety can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(4-(Prop-2-yn-1-yloxy)benzoyl)benzoic acid: Contains a similar alkyne group and benzoic acid moiety but with an additional ether linkage.

    2-(Prop-2-yn-1-yloxy)-4-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzoic acid: Features a trifunctional building block with a light-activated benzophenone, alkyne tag, and carboxylic acid handle.

Uniqueness

3-(Prop-2-yn-1-yl)benzoic acid is unique due to its simple structure and versatile reactivity. The presence of both an alkyne group and a benzoic acid moiety allows for diverse chemical modifications and applications. Its straightforward synthesis and potential for functionalization make it a valuable compound in various research and industrial contexts.

Properties

Molecular Formula

C10H8O2

Molecular Weight

160.17 g/mol

IUPAC Name

3-prop-2-ynylbenzoic acid

InChI

InChI=1S/C10H8O2/c1-2-4-8-5-3-6-9(7-8)10(11)12/h1,3,5-7H,4H2,(H,11,12)

InChI Key

IRZYZTVHLLEPIM-UHFFFAOYSA-N

Canonical SMILES

C#CCC1=CC(=CC=C1)C(=O)O

Origin of Product

United States

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